An In-depth Technical Guide to the Synthesis of Trimethylsilyl Cyanide from Trimethylsilyl Chloride and Alkali Metal Cyanides
An In-depth Technical Guide to the Synthesis of Trimethylsilyl Cyanide from Trimethylsilyl Chloride and Alkali Metal Cyanides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl (B98337) cyanide (TMSCN) is a versatile and indispensable reagent in modern organic synthesis, serving as a safer and more manageable substitute for the highly toxic hydrogen cyanide. Its application spans a wide range of transformations, most notably in the cyanosilylation of carbonyls to form cyanohydrins, which are crucial intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable pharmaceutical building blocks. This technical guide provides a comprehensive overview of the primary synthetic route to trimethylsilyl cyanide: the reaction of trimethylsilyl chloride (TMSCl) with alkali metal cyanides. This document details various experimental protocols, summarizes quantitative data in comparative tables, and illustrates the reaction workflow, offering researchers and process chemists a practical resource for the laboratory-scale and industrial production of this key synthetic intermediate.
Introduction
The synthesis of trimethylsilyl cyanide from trimethylsilyl chloride and an alkali metal cyanide is a nucleophilic substitution reaction at the silicon center. The general transformation is depicted below:
(CH₃)₃SiCl + MCN → (CH₃)₃SiCN + MCl (where M = Na, K, Li)
While the stoichiometry is straightforward, the reaction's efficiency is highly dependent on several factors, including the choice of alkali metal cyanide, solvent, catalyst, and reaction temperature. This guide will explore the nuances of these parameters to provide a thorough understanding of the synthesis.
Reaction Parameters and Their Influence
The selection of reagents and conditions is critical for achieving high yields and purity of trimethylsilyl cyanide. The following sections discuss the key variables in this synthesis.
Alkali Metal Cyanides
Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most commonly employed cyanide sources due to their availability and cost-effectiveness.[1] Lithium cyanide (LiCN) can also be used and is sometimes prepared in situ.[2][3] The reactivity of the alkali metal cyanide can be influenced by its solubility in the reaction medium, which is often addressed through the choice of solvent and the use of catalysts.
Solvents
A variety of solvents can be used for this reaction, with polar aprotic solvents being the most common. N-methylpyrrolidone (NMP) is frequently used, acting as both a solvent and a catalyst.[1] Other high-boiling aprotic solvents are also effective, particularly in industrial settings where the product is distilled directly from the reaction mixture.[4] The reaction can also be carried out in the absence of a solvent, which can simplify purification.
Catalysts
Catalysts are often employed to enhance the reaction rate and improve yields. Key catalysts include:
-
Alkali Metal Iodides: Sodium iodide (NaI) or potassium iodide (KI) are highly effective catalysts.[1][5] They are thought to function by an in-situ Finkelstein-type reaction, generating a more reactive trimethylsilyl iodide intermediate.
-
N-Methylpyrrolidone (NMP): In sub-stoichiometric amounts, NMP acts as a powerful catalyst, even at room temperature.[1][6]
-
Phase-Transfer Catalysts: In systems with low solubility of the cyanide salt, phase-transfer catalysts can be used to facilitate the reaction.[1]
-
Crown Ethers: These can be used to solubilize potassium cyanide in organic solvents, thereby increasing its reactivity.[7]
-
Heavy Metal Cyanides: Catalytic amounts of heavy metal cyanides have also been reported to be effective.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported methods for the synthesis of trimethylsilyl cyanide.
| Method | Alkali Metal Cyanide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hünig et al. | NaCN (22% excess) | Phase-transfer catalyst | N-Methylpyrrolidone | 90-100 | 30-36 | 60-70 | [1] |
| Rasmussen et al. | KCN (250% excess) | None | N-Methylpyrrolidone | Reflux | 16 | 71 | [1] |
| Improved Room Temp. Process | NaCN or KCN (equimolar) | Alkali Metal Iodide & NMP | None | 15-25 | ~12 | up to 90 | [1] |
| High Temp. Distillation | Alkali Metal Cyanide (equimolar) | Heavy Metal Cyanide | High-boiling aprotic solvent | 130-250 | N/A | Good | [4] |
Table 1: Comparison of Synthetic Methods for Trimethylsilyl Cyanide
| Reagent | Molar Ratio (relative to TMSCl) | Notes |
| Trimethylsilyl Chloride | 1 | |
| Alkali Metal Cyanide | ~1 | Stoichiometric amounts are sufficient in catalyzed reactions.[1] |
| Alkali Metal Iodide | 0.05 - 0.15 | Typically 10 mol%.[5] |
| N-Methylpyrrolidone | 0.15 - 0.25 | Typically 20 mol%.[5] |
Table 2: Typical Reagent Stoichiometry for the Catalyzed Room Temperature Synthesis
Experimental Protocols
Caution: Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas.[3] All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Room Temperature Synthesis with Catalytic Alkali Metal Iodide and N-Methylpyrrolidone
This procedure is based on a high-yield, room-temperature method.[1][5]
Reagents:
-
Potassium Cyanide (KCN), dried: 1 mol
-
Trimethylsilyl Chloride (TMSCl): 1 mol
-
Potassium Iodide (KI): 0.1 mol
-
N-Methylpyrrolidone (NMP): 0.2 mol
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stirrer, add the dried potassium cyanide and potassium iodide.
-
Add the trimethylsilyl chloride to the flask.
-
To this suspension, add the N-methylpyrrolidone.
-
Stir the reaction mixture at room temperature (22°C) for approximately 12 hours.
-
Monitor the reaction for completion (e.g., by ¹H-NMR, which will show the disappearance of the TMSCl peak and the appearance of the TMSCN peak).
-
The trimethylsilyl cyanide can be isolated by direct distillation from the reaction vessel. The boiling point of trimethylsilyl cyanide is 114-117°C.[2] An isolated yield of approximately 88% can be expected.[1]
Protocol 2: Synthesis with in situ Generated Lithium Cyanide
This protocol provides an alternative route using lithium cyanide generated from acetone (B3395972) cyanohydrin.[2]
Part A: Preparation of Lithium Cyanide
-
In a round-bottom flask under a nitrogen atmosphere, suspend lithium hydride (0.624 mol) in anhydrous tetrahydrofuran (B95107) (500 mL).
-
Cool the stirred suspension in an ice bath and add acetone cyanohydrin (0.501 mol) dropwise over 15 minutes.
-
Remove the ice bath and stir the mixture for 2 hours at room temperature.
-
Evaporate the solvent on a rotary evaporator and dry the resulting white lithium cyanide in vacuo for 3 hours.
Part B: Synthesis of Trimethylsilyl Cyanide
-
In a separate flask under a nitrogen atmosphere, charge trimethylchlorosilane (0.500 mol) and bis[2-(2-methoxyethoxy)ethyl] ether (100 mL).
-
Add the prepared lithium cyanide to this stirred solution over 15 minutes, maintaining the temperature at or below 35°C with periodic cooling.
-
Stir the suspension overnight at room temperature.
-
Isolate the product by vacuum distillation. The product will distill at 25-55°C under a pressure of 50 mm.
-
Carefully redistill the collected liquid to obtain pure trimethylsilyl cyanide (bp 114-117°C).
Reaction Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis of trimethylsilyl cyanide from trimethylsilyl chloride and an alkali metal cyanide.
Caption: Workflow for Trimethylsilyl Cyanide Synthesis.
Safety Considerations
-
Toxicity: Trimethylsilyl cyanide is extremely toxic and is a source of hydrogen cyanide. Handle with extreme caution in a well-ventilated fume hood.[6][8]
-
Moisture Sensitivity: TMSCN reacts with water to produce highly toxic hydrogen cyanide gas. All glassware must be dry, and the reaction should be conducted under an inert atmosphere.[3]
-
Flammability: Trimethylsilyl cyanide is a flammable liquid.[7]
-
Disposal: Dispose of any residual TMSCN by quenching with an alkaline solution of sodium hypochlorite (B82951) (bleach).[8]
Conclusion
The synthesis of trimethylsilyl cyanide from trimethylsilyl chloride and alkali metal cyanides is a well-established and efficient process. By carefully selecting the cyanide source, catalyst, and reaction conditions, high yields of this valuable reagent can be obtained. The room-temperature method utilizing catalytic amounts of an alkali metal iodide and N-methylpyrrolidone offers a particularly attractive route due to its mild conditions, high efficiency, and operational simplicity. This guide provides the necessary technical details for researchers and chemists to safely and effectively produce trimethylsilyl cyanide for its diverse applications in organic synthesis.
References
- 1. US4429145A - Preparation of trimethylsilyl cyanide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Trimethylsilyl_cyanide [chemeurope.com]
- 4. EP0040356A2 - Process for preparing trimethylsilyl cyanide - Google Patents [patents.google.com]
- 5. EP0076413A2 - Process for the preparation of trimethylsilyl cyanide - Google Patents [patents.google.com]
- 6. Trimethylsilyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
